molecular formula C11H20ClNO3 B2952840 Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride CAS No. 2137542-25-5

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2952840
CAS No.: 2137542-25-5
M. Wt: 249.74
InChI Key: GHCRGRPOMNPNOD-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO3Cl It is a hydrochloride salt derived from the esterification of cyclobutane-1-carboxylic acid with 3-hydroxypiperidine

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of cyclobutane-1-carboxylic acid with 3-hydroxypiperidine in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Hydrochloride Formation: The ester product is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually performed by adding concentrated hydrochloric acid to the ester solution and evaporating the solvent to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or basic medium.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Various nucleophiles, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications. Biology: It serves as a tool in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases. Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The exact mechanism of action of Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The pathways involved can vary widely based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • Methyl 1-(3-aminopiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with an amino group instead of a hydroxyl group.

  • Methyl 1-(3-methoxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness: Methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate hydrochloride is unique due to its hydroxyl group, which can participate in hydrogen bonding and other specific interactions, making it distinct from its analogs.

Properties

IUPAC Name

methyl 1-(3-hydroxypiperidin-3-yl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3.ClH/c1-15-9(13)10(4-2-5-10)11(14)6-3-7-12-8-11;/h12,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRGRPOMNPNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2(CCCNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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